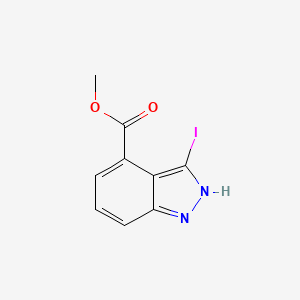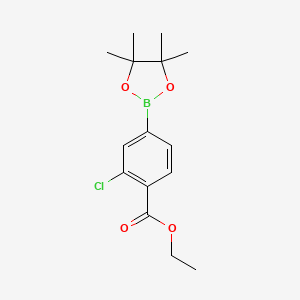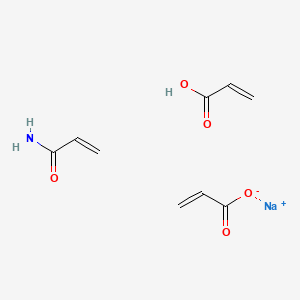
Sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid
Übersicht
Beschreibung
“Sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid” is a compound with the molecular formula C9H12NNaO5 and a molecular weight of 237.19 g/mol . It is also known as sodium acrylic acid polyacrylamide acrylate . This compound is used as an additive in water-based drilling fluids .
Synthesis Analysis
The synthesis of this compound involves the reaction of prop-2-enoic acid with sodium carbonate to form sodium acrylate . In a study, the reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: [Na+].NC(=O)C=C.OC(=O)C=C.[O-]C(=O)C=C .
Chemical Reactions Analysis
This compound has been evaluated as an additive in water-based drilling fluids . The presence of the rigid pyrrole ring in CP5 and the bulky sulphonate side-group in CP4 provided thermal resistance and salt tolerance in their respective copolymer structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.19 g/mol . Further details about its density, melting point, and boiling point are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
1. Polymerization and Material Science
Sodium propynoate, a related compound to sodium prop-2-enoate, has been investigated for its potential in solid-state polymerization. When irradiated with γ-rays, sodium propynoate forms an amorphous acetylenic polymer, which might have applications in materials science. The study highlights its structural properties and reactivity in the solid state, suggesting potential use in the development of novel polymers and materials (Jaufmann et al., 2000).
2. Synthesis of Chiral Compounds
Sodium prop-2-enoate, through its derivatives, plays a role in synthesizing novel C_2-symmetric chiral bis-S-2-(imidazol-1-yl) alkanamides. These chiral compounds have potential applications in asymmetric synthesis, a key process in pharmaceutical and fine chemical manufacturing (Guo Sheng-jin, 2007).
3. Investigation of Vibrational Spectra
The vibrational spectra of propynoic acid and sodium propynoate have been studied, providing insights into the molecular structure and interactions of these compounds. This research is fundamental for understanding the chemical properties and potential applications of these compounds in various scientific fields (Katon & McDevitt, 1965).
4. Drug Delivery Systems
Sodium alginate, related to sodium prop-2-enoate, has been explored for its application in fabricating hydrogels for controlled drug delivery. These hydrogels can potentially be used for sustained release of drugs, which is significant in improving the efficacy and safety of various pharmaceuticals (Suhail et al., 2021).
5. Solubility Studies in Drug Formulation
Research on the solubility parameters of sodium salts of drugs provides valuable information for drug formulation. Understanding how sodium alters the physical properties of drugs can help in predicting adhesion properties and improving drug delivery systems (Bustamante et al., 2000).
6. Taste Perception Research
Studies on sodium taste in mammals, specifically on sodium benzoate, offer insights into the mechanisms of taste perception. This research is important for understanding how taste works at the molecular level and has implications for food science and nutrition (Chandrashekar et al., 2010).
7. Energy Storage Technologies
Sodium-ion batteries, where sodium salts play a crucial role, are gaining attention for their potential in energy storage. They are considered for applications in portable electronics, electric vehicles, and grid-scale energy storage due to their cost-effectiveness and availability (Lee et al., 2014).
8. Chemical Synthesis and Catalysis
Sodium 2-(prop-2'-ynyloxy)benzoate, a derivative of sodium prop-2-enoate, has been used in the synthesis of various organic compounds, demonstrating its utility in organic chemistry and catalysis (Chaudhuri & Kundu, 2000).
Eigenschaften
IUPAC Name |
sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.2C3H4O2.Na/c3*1-2-3(4)5;/h2H,1H2,(H2,4,5);2*2H,1H2,(H,4,5);/q;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBMFUOWAASNDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N.C=CC(=O)O.C=CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid | |
CAS RN |
62649-23-4 | |
| Record name | 2-Propenoic acid, polymer with 2-propenamide and sodium 2-propenoate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



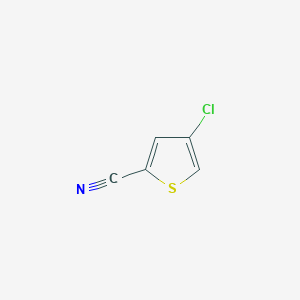
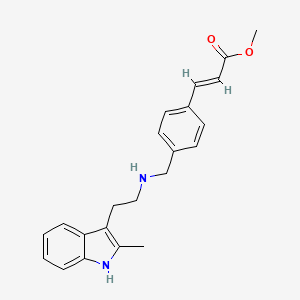
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)
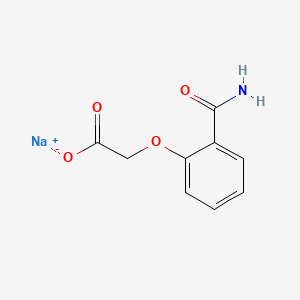
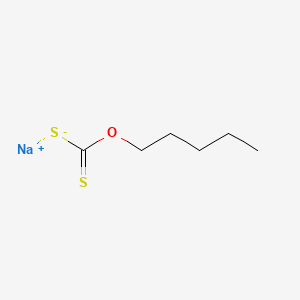
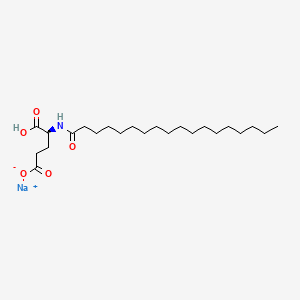
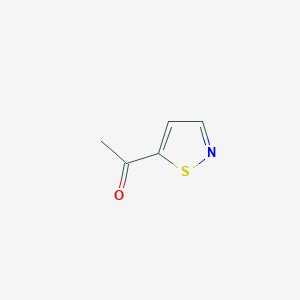
![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)
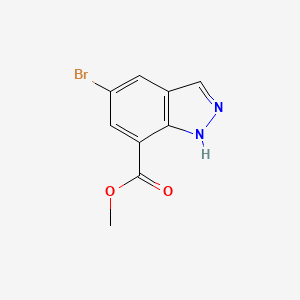
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1592982.png)
